Dansyl-dl-valine
Description
Contextualizing Dansyl Derivatives in Amino Acid Research
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely utilized reagent that reacts with the primary amino groups of amino acids to form stable, fluorescent sulfonamide adducts. wikipedia.org This process, known as dansylation, has been a cornerstone in amino acid analysis for decades. researchgate.netnih.gov The resulting dansyl-amino acids exhibit strong fluorescence, typically with blue or blue-green emission, which allows for highly sensitive detection. wikipedia.org
The fluorescent properties of dansyl derivatives are environmentally sensitive, meaning their emission characteristics can change based on the polarity of their local environment. This feature has been exploited to study protein folding and dynamics. wikipedia.org Dansyl chloride is favored for its ability to covalently label amino acids, enhancing their detection via methods like UV spectroscopy and mass spectrometry. researchgate.netmdpi.com The reaction is robust and allows for the retention of all amino acids on a single reverse-phase chromatography column, which is particularly advantageous for complex sample analysis. nih.gov
The general reaction for the dansylation of an amino acid is as follows:
Significance of DL-Valine Derivatives in Analytical and Biochemical Investigations
Valine is a branched-chain amino acid essential for protein biosynthesis. ebi.ac.uk Its derivative, Dansyl-DL-valine, is a racemic mixture containing both the D- and L-enantiomers of valine, each tagged with a dansyl group. This specific derivative is of particular importance in analytical chemistry for the chiral separation of amino acids. acs.orgnih.gov The ability to separate and quantify enantiomers is crucial because the biological activity of amino acids is often stereospecific, with L-amino acids being the primary constituents of proteins in most living organisms. nacalaiusa.com
The separation of dansyl-DL-amino acids is frequently achieved using chromatographic techniques, such as thin-layer chromatography (TLC) and capillary electrophoresis (CE). researchgate.netresearchgate.net For instance, direct racemic resolution of dansyl-DL-amino acids has been accomplished by normal-phase TLC on silica (B1680970) gel plates impregnated with a chiral selector. researchgate.net In capillary electrophoresis, chiral selectors like cyclodextrins or metal complexes are added to the running buffer to facilitate the separation of the D- and L-enantiomers of dansylated amino acids. acs.orgnih.govresearchgate.net These methods rely on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of this compound, which have slightly different mobilities, allowing for their separation.
The use of DL-valine derivatives extends to studying metabolic pathways and as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov For example, D-valine and its derivatives have applications in the production of antibiotics and pesticides. nih.gov Therefore, analytical methods capable of resolving and quantifying the enantiomers of valine are essential for quality control and research in these fields.
Research Findings on Dansyl-Amino Acid Analysis
The analysis of dansylated amino acids has been a subject of extensive research, leading to the optimization of various analytical techniques. Below are tables summarizing key findings in the separation and detection of these compounds.
Table 1: Chromatographic Methods for Dansyl-Amino Acid Separation
| Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |
|---|---|---|---|
| Normal-Phase TLC | Silica gel impregnated with vancomycin | Successful resolution of most racemic dansyl amino acids. | researchgate.net |
| Reversed-Phase HPLC | C8 or C18 column | Enables sensitive analysis of amino acids with gradient elution. | researchgate.net |
| Micellar Electrokinetic Chromatography (MEKC) | β-Cyclodextrin and Sodium Dodecyl Sulfate (B86663) (SDS) | Complete separation of most DL-amino acids, with Dns-d-amino acids eluting first. | acs.org |
| Ligand Exchange-Capillary Electrophoresis (LE-CE) | Cu(II)-L-prolinamide complexes | Effective for chiral resolution of dansyl amino acids, with d-enantiomers migrating faster. | researchgate.net |
Table 2: Spectroscopic Properties of Dansyl Derivatives
| Dansyl Derivative | Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Dansyl glycine (B1666218) | Absorption Maxima (λabs) | 214, 246, 325 nm | Not specified | researchgate.net |
| Dansyl glycine | Excitation Wavelength (λex) | 324 nm | Not specified | researchgate.net |
| Dansyl glycine | Emission Wavelength (λem) | 559 nm | Not specified | researchgate.net |
| Dansyl glycine | Fluorescence Quantum Yield | 0.07 | Water | omlc.org |
| Dansyl glycine | Fluorescence Quantum Yield | 0.66 | Dioxane | omlc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDIKGSZAUMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of Dansyl Dl Valine
Precursor Synthesis: Dansyl Chloride
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is the essential reagent for the preparation of dansyl-amino acids. wikipedia.org It is a non-fluorescent compound that, upon reaction with primary or secondary amines, yields highly fluorescent sulfonamide adducts. wikipedia.orgchemodex.com
The primary route for synthesizing dansyl chloride involves the chlorination of its corresponding sulfonic acid, 5-(dimethylamino)naphthalene-1-sulfonic acid (dansyl acid). wikipedia.org This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent.
Common chemical pathways include:
Reaction with Phosphorus Oxychloride (POCl₃) : Dansyl acid can be treated with an excess of phosphorus oxychloride to yield dansyl chloride. wikipedia.orggoogle.com
Reaction with Thionyl Chloride (SOCl₂) and Phosphorus Pentachloride (PCl₅) : An alternative method involves dissolving dansyl acid in an organic solvent like toluene (B28343) and then adding thionyl chloride and phosphorus pentachloride sequentially. google.com
The synthesis of the precursor, dansyl acid, can be achieved by reacting 1-naphthylamine-5-sulfonic acid with dimethyl sulfate (B86663) in a mixed solvent system of sodium carbonate and ammonia (B1221849) water. google.com
The efficiency and yield of dansyl chloride synthesis are highly dependent on the reaction conditions. Researchers have identified optimized parameters to improve the outcome of the synthesis, aiming for higher yields and milder reaction conditions.
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | Dansyl Acid | Dansyl Acid | google.comgoogle.com |
| Chlorinating Agent(s) | Thionyl chloride & Phosphorus pentachloride | Phosphorus oxychloride | google.comgoogle.com |
| Solvent | Toluene | None (excess reagent) | google.comgoogle.com |
| Temperature | 40-45 °C | 90 °C | google.comgoogle.com |
| Reaction Time | 4-6 hours | Overnight | google.comgoogle.com |
| Post-Reaction | Cooling, pH adjustment to 5-6, extraction with dichloromethane, washing with petroleum ether. | Cooling, quenching with ice water, extraction with dichloromethane, recrystallization from n-hexane. | google.comgoogle.com |
| Reported Yield | Not specified in abstract | >70% | google.com |
Derivatization Reactions to Form Dansyl-DL-Valine
The formation of this compound is achieved through a process known as dansylation, where dansyl chloride reacts with the amino acid valine. This reaction targets the primary amino group of valine. wikipedia.orgbsu.edu
The dansylation reaction is a nucleophilic substitution. tsijournals.com Under basic conditions (typically pH 9.5-11), the amino group of the amino acid is deprotonated, making it a potent nucleophile. usda.govrsc.org This nucleophilic amine then attacks the electron-deficient sulfur atom of the sulfonyl chloride group in dansyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. bsu.edursc.org
The reaction is generally carried out in an aqueous-organic solvent mixture at room or elevated temperatures. researchgate.net Key by-products can form from side reactions, including the hydrolysis of excess dansyl chloride to dansyl sulfonic acid (dansic acid) and the decomposition of the dansylated amino acid, which can produce dansylamide. bsu.edusci-hub.se
Optimized Conditions for Dansylation of Amino Acids
| Parameter | Optimized Condition | Rationale / Notes | Reference |
|---|---|---|---|
| pH | 8.2 - 11.0 | Basic pH is required to deprotonate the amino group. Optimal pH often cited around 9.5. Borate or bicarbonate buffers are commonly used. | usda.govrsc.orgmdpi.comacs.org |
| Buffer | Sodium Bicarbonate / Carbonate or Borate Buffer | Bicarbonate/carbonate buffers are frequently used. Borate buffer has also been shown to be effective. | rsc.orgnih.govresearchgate.net |
| Temperature | 4 °C to 70 °C | While traditionally performed at elevated temperatures (e.g., 60°C), some studies show higher efficiency at lower temperatures (4°C) for certain substrates, possibly due to improved stability. | researchgate.netmdpi.comnih.govresearchgate.net |
| Reaction Time | 10 - 90 minutes | Reaction is often complete within 20-75 minutes, depending on temperature and substrate. | rsc.orgmdpi.comnih.gov |
| Solvent | Acetonitrile (B52724) or Acetone (B3395972) | Dansyl chloride is typically dissolved in an organic solvent like acetonitrile or acetone before being added to the aqueous buffered amino acid solution. | sci-hub.senih.govnih.gov |
| Reagent Ratio | Excess Dansyl Chloride | A large excess of dansyl chloride is often used to ensure the complete derivatization of the amino acid. | bsu.eduusda.gov |
Several factors critically influence the efficiency of the dansylation reaction specifically for valine:
pH Control : Maintaining an optimal pH around 9.5 is crucial. At lower pH values, the amino group of valine is protonated and less nucleophilic, slowing the reaction. At excessively high pH (above 10), the competing hydrolysis of dansyl chloride becomes more significant, reducing the amount of reagent available to react with valine. usda.gov
Reagent Concentration : A sufficient excess of dansyl chloride is necessary to drive the reaction to completion, especially when dealing with complex biological samples where other primary and secondary amines might be present. bsu.edu However, a very large excess can promote side reactions that decompose the desired Dansyl-valine product. bsu.edu
Temperature and Time : The interplay between temperature and reaction time is significant. Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially degrade the thermally sensitive dansyl derivatives. nih.govresearchgate.net Optimization is required to find a balance that maximizes the yield of Dansyl-valine.
Steric Hindrance : The bulky isopropyl side chain of valine could potentially cause steric hindrance, possibly slowing the reaction rate compared to amino acids with smaller side chains like glycine (B1666218) or alanine. This factor may necessitate slightly longer reaction times or more forceful conditions to achieve complete derivatization.
Purity Assessment and Characterization for Research Applications
Following synthesis, it is essential to assess the purity of this compound and characterize its chemical structure to ensure its suitability for research applications.
Purity is often compromised by unreacted starting materials (valine, dansyl chloride) and by-products (dansyl sulfonic acid, dansylamide). sci-hub.se The primary methods for assessing purity involve chromatographic techniques that can separate these different components.
Characterization involves a suite of analytical methods to confirm the identity and structure of the synthesized molecule.
Analytical Techniques for Purity Assessment and Characterization
| Technique | Application | Details | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Reversed-phase HPLC (RP-HPLC) is the most common method. It effectively separates this compound from by-products and other amino acid derivatives. Detection can be done using a UV or fluorescence detector. | chemodex.comresearchgate.netnih.govnih.govresearchgate.net |
| Thin-Layer Chromatography (TLC) | Purity Assessment & Enantiomeric Separation | A simple, cost-effective method for separating dansylated amino acids. It can also be used to resolve the D- and L-enantiomers of Dansyl-valine, for instance, by using a chiral mobile phase additive. | acs.orgacs.orgnih.gov |
| Mass Spectrometry (MS) | Structural Characterization | High-Resolution Mass Spectrometry (HR-MS) is used to confirm the exact molecular weight and elemental composition of the this compound product. | mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H-NMR is used to confirm the chemical structure by showing the expected signals for the protons on the naphthalene (B1677914) ring, the dimethylamino group, and the valine moiety. | mdpi.comresearchgate.net |
| Infrared (IR) Spectroscopy | Functional Group Identification | IR spectra can confirm the presence of key functional groups, such as the SO₂ group of the sulfonamide, by identifying their characteristic absorption bands. | mdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Optical Characterization | Determines the absorption maxima of the compound, which is useful for detection in HPLC. Dansyl derivatives typically show absorption maxima around 330-340 nm. | nih.govmdpi.com |
| Fluorescence Spectroscopy | Functional Characterization | Measures the excitation and emission spectra. The dansyl moiety imparts strong fluorescence to the valine molecule, with emission maxima typically above 500 nm. This property is central to its use as a fluorescent probe. | chemodex.commdpi.com |
Analytical Techniques for Purity Determination
The purity of this compound, and particularly the separation of its enantiomers (Dansyl-D-valine and Dansyl-L-valine), is assessed using various advanced analytical techniques. The inherent fluorescence of the dansyl group allows for highly sensitive detection. chemodex.com
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. unizar.es
Reverse-Phase HPLC (RP-HPLC) is widely used for the analysis of dansylated amino acids. sci-hub.stresearchgate.net The separation is typically achieved on a C18 column. nih.gov The mobile phase often consists of a buffer (e.g., phosphate (B84403) or triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile or methanol (B129727). researchgate.netnih.gov
Detectors:
Diode-Array Detector (DAD): Allows for the simultaneous monitoring of absorbance at multiple wavelengths. Dansyl amino acids show absorption maxima around 214 nm, 246 nm, and 325 nm. researchgate.net
Fluorescence Detector (FLD): Offers high sensitivity. The excitation and emission wavelengths for dansyl derivatives are in the ranges of 324-340 nm and 510-559 nm, respectively. researchgate.netvulcanchem.com
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information and confirmation of the molecular weight, enhancing the reliability of the identification. sci-hub.st
Thin-Layer Chromatography (TLC) is another method used for purity assessment.
Reversed-Phase TLC in the presence of a chiral mobile phase additive, such as β-cyclodextrin, has been successfully used to resolve the D- and L-enantiomers of dansylated valine. acs.orgacs.org This technique is particularly useful for determining the enantiomeric purity of radiolabeled valine after dansylation. acs.orgacs.org
Enantiomeric Separation: A significant challenge in the analysis of this compound is the separation of its D and L forms.
Chiral Chromatography: Specialized chiral stationary phases or chiral additives in the mobile phase are employed. For instance, derivatized cyclodextrins have been used in both TLC and a technique called Tube Radial Distribution Chromatography (TRDC) to separate Dansyl-DL-amino acid enantiomers. vulcanchem.comacs.org Research has shown successful separation of this compound using a water/acetonitrile/ethyl acetate (B1210297) solution containing β-cyclodextrin. vulcanchem.com
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Conditions | Detection Method | Source |
|---|---|---|---|---|
| RP-HPLC | C18 Column | Gradient elution with phosphate buffer and acetonitrile | DAD, ESI-MS | sci-hub.stnih.gov |
| RP-TLC | Reversed-Phase Plate | Mobile phase with β-cyclodextrin as a chiral additive | Liquid Scintillation Counting (for radiolabeled compounds) | acs.orgacs.org |
| TRDC | Non-polarity capillary tubing | Water/acetonitrile/ethyl acetate solution with β-cyclodextrin | Not specified | vulcanchem.com |
Advanced Chromatographic Applications of Dansyl Dl Valine
High-Performance Liquid Chromatography (HPLC) of Dansyl-DL-Valine
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dansyl amino acids, offering high resolution and sensitivity. The methodologies are adaptable for both quantitative and qualitative assessments.
Pre-column Derivatization Strategies for Enhanced Detection in HPLC
Pre-column derivatization is a strategy employed to enhance the detectability of amino acids like valine, which lack a strong native chromophore. lcms.cz The process involves reacting the amino acid with a labeling agent prior to its introduction into the HPLC system.
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent that reacts with the primary amino group of valine in an alkaline environment (pH 9.5-10). researchgate.net This reaction yields a highly fluorescent dansyl-valine derivative. The dansyl group's strong UV absorbance and fluorescence characteristics significantly lower the limits of detection. nih.govresearchgate.net The derivatization reaction is typically performed at elevated temperatures to ensure completion. researchgate.net This pre-column derivatization enables sensitive analysis by HPLC with either UV or fluorescence detectors, with fluorescence detection offering even greater sensitivity. nih.govresearchgate.net The resulting dansyl amino acids are stable and can be readily separated using chromatographic techniques. researchgate.net An automated pre-column derivatization process can offer high-speed analysis and minimize the consumption of samples and reagents. lcms.cz
Optimization of Mobile Phase and Stationary Phase Chemistries for this compound Separation
The successful separation of this compound in HPLC is critically dependent on the careful optimization of both the mobile and stationary phases.
Stationary Phase Chemistry: The most common stationary phase for the separation of dansyl amino acids is a reversed-phase column, such as an octadecylsilane (B103800) (ODS) or C18 column. nih.govoup.com These non-polar stationary phases interact with the non-polar dansyl group, providing the basis for separation.
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC for dansyl amino acids typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). oup.comphenomenex.com The composition of the mobile phase is a critical factor influencing the separation. phenomenex.com
pH: The pH of the aqueous buffer affects the retention time of dansyl amino acids. Adjusting the pH can alter the ionization state of any residual acidic or basic groups on the analyte or the stationary phase, thereby fine-tuning the separation. oup.comphenomenex.com
Organic Modifier: The concentration of the organic modifier in the mobile phase controls the elution strength. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to separate a mixture of dansyl amino acids with varying polarities in a single run. oup.comnih.gov For instance, a linear gradient formed from acetonitrile and a sodium phosphate (B84403) buffer can separate most common dansyl amino acids in approximately 30 minutes. oup.com
Ionic Strength: The ionic strength of the buffer can also influence retention times and peak shape. oup.com
Isocratic vs. Gradient Elution: While gradient elution is common for complex mixtures, isocratic elution (constant mobile phase composition) can be a simpler and more cost-effective approach for specific analyses, which can be achieved through careful optimization of the mobile phase. nih.gov
The table below summarizes typical parameters optimized for the HPLC separation of dansyl amino acids.
| Parameter | Typical Conditions/Effects | Research Findings |
| Stationary Phase | C18 (ODS) | Provides good separation of dansyl amino acid derivatives. nih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate) | Acetonitrile is a common organic modifier. oup.com |
| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex mixtures; isocratic elution can be optimized for simpler analyses. oup.comnih.gov |
| pH | Approx. neutral pH (e.g., 6.5-7.5) | Affects retention times and selectivity. oup.comnih.gov |
| Detection | UV (e.g., 250 nm) or Fluorescence | Fluorescence offers higher sensitivity. researchgate.netnih.gov |
Application of Reverse-Phase HPLC for Dansyl Amino Acid Profiling
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted method for the comprehensive analysis of amino acid profiles after derivatization with dansyl chloride. nih.gov This technique has been successfully optimized for the rapid and accurate quantification of specific amino acids in various samples, including protein hydrolysates. nih.govresearchgate.net
The methodology is based on the separation of the dansyl amino acid derivatives on a non-polar stationary phase, typically a C18 column. nih.gov A gradient elution with a mixture of an organic solvent like acetonitrile and an aqueous buffer is commonly used to resolve a wide range of dansyl amino acids in a single chromatographic run. oup.com Detection is often performed using a UV detector at around 250 nm, which allows for sensitivity down to the picomole range (e.g., 100 pmol). oup.com The use of a fluorescence detector can further enhance sensitivity. nih.gov
This approach has proven suitable for analyzing proteins with diverse amino acid compositions and is particularly useful for quantifying N-terminal amino acids in peptides and proteins. nih.govoup.com The robust nature and high resolving power of RP-HPLC make it an invaluable tool for amino acid profiling in biochemical and biomedical research.
Chiral Separation and Enantiomeric Resolution of this compound
The separation of the D- and L-enantiomers of valine is crucial in many fields. Dansylation of the DL-valine racemate allows for the use of various chromatographic techniques to achieve enantiomeric resolution.
Chromatographic Techniques for Enantiomer and Diastereomer Separation (e.g., Tube Radial Distribution Chromatography, Thin-Layer Chromatography)
Tube Radial Distribution Chromatography (TRDC): This is a specialized open-tubular capillary chromatography technique that has been successfully applied to the separation of Dansyl-DL-amino acid enantiomers. rsc.orgjst.go.jp In TRDC, a capillary tube, often one designed for gas chromatography, is used as the separation column within a standard HPLC system. jst.go.jp The separation mechanism relies on the tube radial distribution phenomenon of a ternary mixed carrier solvent system, such as a water-acetonitrile-ethyl acetate (B1210297) mixture. rsc.orgjst.go.jp This creates a biphasic system within the capillary, with an outer organic-rich phase that acts as a pseudo-stationary phase. rsc.org By introducing a chiral selector, such as β-cyclodextrin, into the carrier solution, enantiomeric separation of this compound can be achieved. jst.go.jp The D- and L-enantiomers interact differently with the chiral selector, leading to their separation, with the D-enantiomer typically eluting before the L-enantiomer. rsc.orgjst.go.jp
Thin-Layer Chromatography (TLC): TLC offers a simple and rapid method for the enantiomeric resolution of dansyl amino acids. psu.edunih.gov In one approach, reversed-phase TLC plates are pre-treated with a chiral selector, such as a copper(II) complex of a chiral ligand like poly-L-phenylalaninamide. psu.edu The separation is then carried out using an isocratic mobile phase, for example, a water-acetonitrile mixture. The two enantiomers form diastereomeric mixed-ligand complexes with the chiral selector that have different stabilities, allowing for their resolution on the plate. psu.edu This ligand-exchange chromatography method is sensitive enough to detect microgram amounts of the dansyl amino acids. psu.edu
Role of Chiral Stationary Phases (e.g., Cyclodextrin-based, Human Serum Albumin-based)
Chiral Stationary Phases (CSPs) are fundamental to achieving enantiomeric separation in HPLC. These phases are designed with a chiral selector immobilized onto the support material, which allows for differential interaction with the enantiomers of an analyte like this compound.
Cyclodextrin-based CSPs: Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. CSPs based on β-cyclodextrin are particularly effective for separating dansyl amino acid enantiomers. mst.edupsu.edu The separation mechanism involves the inclusion of the non-polar dansyl group of the amino acid into the hydrophobic cavity of the cyclodextrin. psu.edu Chiral recognition is achieved through additional interactions, such as hydrogen bonding, between the chiral centers of the analyte and the hydroxyl groups on the rim of the cyclodextrin. researchgate.net The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol), pH, and ionic strength, significantly influences the retention and enantioselectivity. mst.edupsu.edu For dansyl amino acids on a native β-cyclodextrin column, the L-enantiomer typically elutes before the D-enantiomer. mst.edu
The table below shows separation factors for this compound on different cyclodextrin-based columns.
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) for D/L-Dansyl-Valine |
| β-Cyclodextrin | Methanol/Water | 1.15 |
| (R)-Naphthylethylcarbamate-β-CD | Methanol/Water | 1.00 |
| (S)-Naphthylethylcarbamate-β-CD | Methanol/Water | 1.00 |
| (Data adapted from systematic studies on derivatized amino acid enantiomers) mst.edu |
Human Serum Albumin-based CSPs: Human Serum Albumin (HSA) is a protein that can be immobilized onto a silica (B1680970) support to create a powerful CSP for HPLC. nih.gov HSA possesses multiple chiral binding sites, allowing it to resolve a wide range of racemic compounds, including dansyl amino acids. The retention and chiral recognition on an HSA column are governed by a combination of hydrophobic and electrostatic interactions. nih.govhplc.eu The mobile phase pH and temperature are critical parameters that can alter the conformation of the protein and the ionization state of the analyte, thereby affecting the separation. nih.gov Studies have shown that changes in mobile phase pH can lead to different retention mechanisms, as indicated by van't Hoff plots. nih.gov The complex nature of protein-based CSPs allows for a high degree of enantioselectivity for many chiral compounds.
Influence of Mobile Phase Modifiers on Chiral Recognition
In the realm of chiral chromatography, the composition of the mobile phase is a critical determinant of enantiomeric recognition and separation. For this compound, mobile phase modifiers—small amounts of chemical agents added to the eluent—can profoundly alter retention times and the selectivity of the separation process. These modifiers influence the intricate web of interactions between the analyte enantiomers, the chiral stationary phase (CSP), and the mobile phase itself.
Commonly employed mobile phase modifiers include organic acids and bases. For instance, the addition of an acidic modifier like triethylammonium (B8662869) acetate can significantly improve elution. rsc.org The concentration and nature of these modifiers are pivotal and require careful optimization. In a study using a C18 column with cationic β-cyclodextrins as chiral additives, it was observed that increasing the concentration of the cationic additive in the mobile phase led to a decrease in the retention factor but an increase in enantioselectivity for dansyl amino acids. rsc.orgpsu.edu Conversely, a higher proportion of the organic modifier, such as acetonitrile, was found to weaken the separation. psu.edu
The pH of the mobile phase also plays a crucial role. For dansyl amino acids, increasing the pH of the buffer has been shown to generally improve chiral resolution on a norvancomycin-bonded CSP, although exceptions exist for amino acids with multiple carboxylic groups like Dansyl-glutamic acid. nih.gov The choice of modifier can also influence the underlying thermodynamic drivers of separation. For example, the enantioseparation of Dansyl-threonine was found to be enthalpy-controlled at a pH of 3.5 but entropy-controlled at a pH of 7.0. nih.gov
The type of organic modifier used, such as methanol, can also impact the separation by affecting the strength of the inclusion complexation between the analyte and a cyclodextrin-based CSP. psu.edu Generally, increasing the methanol content weakens the hydrophobic interactions, leading to reduced retention and resolution. psu.edu
To illustrate the typical effects of a mobile phase modifier, consider the following hypothetical data on the influence of an organic modifier concentration on the chiral separation of this compound.
Table 1: Influence of Organic Modifier Concentration on Chiral Separation of this compound
This interactive table demonstrates how changing the concentration of an organic modifier in the mobile phase can affect the retention factors (k') of the D and L enantiomers of Dansyl-valine and the resulting selectivity (α). The data presented is illustrative of common trends observed in chromatographic research.
| Organic Modifier Concentration (%) | k' (D-enantiomer) | k' (L-enantiomer) | Selectivity (α) |
| 10 | 8.5 | 9.8 | 1.15 |
| 20 | 6.2 | 7.5 | 1.21 |
| 30 | 4.1 | 5.2 | 1.27 |
| 40 | 2.8 | 3.7 | 1.32 |
| 50 | 1.9 | 2.6 | 1.37 |
Micellar Electrokinetic Chromatography (MEKC) for this compound Enantioseparation
Micellar Electrokinetic Chromatography (MEKC), a specialized mode of capillary electrophoresis, has proven to be a highly effective technique for the enantioseparation of chiral compounds like this compound. In MEKC, surfactants are added to the buffer at a concentration above their critical micelle concentration, forming a pseudostationary phase of micelles. The separation principle relies on the differential partitioning of analytes between these micelles and the surrounding aqueous buffer.
For the chiral separation of this compound, a chiral selector is incorporated into the MEKC system. This selector can be a component of the micelle itself or exist freely in the aqueous phase. The hydrophobic dansyl group of the analyte tends to partition into the hydrophobic core of the micelles, while the chiral valine residue remains available to interact with the chiral selector. nsf.gov
Various chiral selectors have been successfully employed, including cyclodextrins, chiral surfactants, and metal complexes. psu.edunih.govacs.org For instance, D-penicillamine has been used as a chiral ligand in a copper(II) ternary complex for the enantioseparation of dansyl amino acids. nih.govresearchgate.net The presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS) was found to be essential for achieving separation in this system. nih.govresearchgate.net
Mechanisms of Chiral Recognition in MEKC Systems
The foundation of chiral recognition in the MEKC separation of this compound enantiomers lies in the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector. The stability of these complexes differs, leading to different migration times and, consequently, separation. The primary molecular interactions governing this recognition are:
Hydrophobic Interactions: The dansyl moiety of the analyte interacts with the hydrophobic interior of the micelles. psu.edu
Inclusion Complexation: When cyclodextrins are used as chiral selectors, one enantiomer may fit more favorably into the cyclodextrin's hydrophobic cavity, forming a more stable inclusion complex. psu.edu
Hydrogen Bonding: The amino and carboxyl groups of the valine portion of the molecule can form hydrogen bonds with the chiral selector. nsf.gov
Electrostatic Interactions: Charged groups on the analyte, chiral selector, and surfactant can engage in attractive or repulsive electrostatic interactions. nih.gov
Ligand Exchange: In systems employing metal complexes as chiral selectors, ligand exchange between the analyte and the chiral complex is a key mechanism. nih.govresearchgate.net
Computational Approaches to Elucidate Chiral Separation Dynamics
To unravel the intricate molecular-level dynamics of chiral recognition in MEKC, computational methods such as molecular docking and molecular dynamics (MD) simulations have become increasingly valuable. These techniques provide a theoretical framework to understand and predict the outcomes of chiral separations.
Computational studies can offer insights into:
Binding Geometries: Determining the most stable three-dimensional arrangement of the analyte-selector complex.
Interaction Energies: Calculating the binding free energy for the formation of the diastereomeric complexes. A significant difference in binding energy between the two enantiomer-selector complexes is indicative of good chiral separation. nsf.govnih.govresearchgate.net
The Role of the Micelle and Solvent: Simulating the influence of the micellar environment and the aqueous buffer on the stability and dynamics of the chiral recognition process.
For example, a molecular dynamics investigation of the chiral separation of various Dansyl amino acids with an amino acid-based molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), revealed that the computationally calculated binding free energy values were in agreement with the experimentally observed enantiomeric elution order in MEKC. nsf.govnih.govresearchgate.netscirp.org Specifically, the L-enantiomers of the studied Dansyl amino acids were found to bind more strongly to the poly(SULV) micelle than the D-enantiomers. nsf.govnih.govresearchgate.net Hydrogen bonding analyses further elucidated the specific molecular interactions responsible for this chiral recognition. nsf.govnih.govresearchgate.net
The following interactive table presents illustrative computational data for the binding of this compound enantiomers to a chiral selector.
Table 2: Illustrative Computational Binding Data for this compound Enantiomers with a Chiral Selector
This interactive table showcases hypothetical binding free energy data for the D and L enantiomers of Dansyl-valine with a chiral selector. A more negative binding energy indicates a stronger, more favorable interaction. The difference in binding energies between the two enantiomers is a key predictor of the potential for chiral separation.
| Enantiomer | Binding Free Energy (kJ/mol) | Predicted Elution Order |
| Dansyl-D-Valine | -15.2 | 1 |
| Dansyl-L-Valine | -18.7 | 2 |
By integrating experimental MEKC results with these powerful computational tools, researchers can achieve a more profound and rational understanding of chiral separation mechanisms, paving the way for the development of more efficient and selective methods for the analysis of this compound and other chiral molecules.
Spectroscopic Investigations and Structural Probing Using Dansyl Dl Valine
Ultraviolet (UV) Spectroscopy of Dansyl-Valine Derivatives
The dansyl moiety is a strong chromophore, enabling the detection and quantification of otherwise non-UV-active molecules like amino acids. researchgate.net The interaction of the dansyl group with its local environment influences its electronic transitions, which can be monitored by UV spectroscopy.
The UV absorption spectrum of dansyl derivatives is characterized by multiple bands, with maxima that can shift depending on the polarity of the solvent. Dansyl amino acids typically exhibit strong absorption maxima at wavelengths around 214-218 nm and 246-254 nm, with a less intense, broader peak between 325 nm and 346 nm. researchgate.netmdpi.comresearchgate.net For instance, dansyl glycine (B1666218) shows absorption maxima at 214 nm, 246 nm, and 325 nm. researchgate.net The absorption peak in the 325-350 nm range is particularly useful for analysis as fewer endogenous biological molecules absorb in this region. researchgate.netwikipedia.org The exact position and intensity of these peaks are sensitive to the solvent environment, a phenomenon that can be exploited to probe the local polarity of the chromophore's binding site, for example, within a protein.
| Dansyl Derivative | Solvent/Condition | Absorption Maxima (λmax) | Reference |
| Dansyl Glycine | Not Specified | 214 nm, 246 nm, 325 nm | researchgate.net |
| Dansyl-diphenylhydrazine | Ethanol | 262 nm, 346 nm | mdpi.com |
| Dansyl-methoxyamine | Ethanol | 254 nm, 340 nm | mdpi.com |
| Dansyl Derivatives | General | 310 nm - 350 nm | wikipedia.org |
| Dansyl-Biogenic Amines | Not Specified | 218 nm (maximum), 254 nm | researchgate.net |
This table presents a summary of reported UV absorption maxima for various dansyl derivatives.
The strong UV absorbance of the dansyl group makes it an excellent derivatizing agent for the quantitative analysis of amino acids and other primary and secondary amines using high-performance liquid chromatography (HPLC) with UV detection. researchgate.netnih.gov After derivatization, the analyte of interest can be easily detected and quantified. sci-hub.se This method involves labeling the target molecules with dansyl chloride, separating the resulting dansyl-amino acids on a reverse-phase column (e.g., C8 or C18), and monitoring the column effluent with a UV detector, often set at 254 nm or near the 330-340 nm absorption maximum. researchgate.netresearchgate.netresearchgate.net This pre-column derivatization strategy significantly enhances the sensitivity of detection for compounds that lack a native chromophore. nih.gov Isocratic elution methods have been developed to provide rapid and cost-effective analysis of multiple amino acids in a single run. nih.gov
Fluorescence Spectroscopy and Its Applications
The most prominent feature of the dansyl group is its intense fluorescence, which is highly sensitive to the polarity of its immediate environment. wikipedia.orgnih.gov This property is the foundation for its widespread use as a fluorescent probe in biochemistry.
Dansyl amino acids, including Dansyl-DL-valine, are strongly fluorescent, while the derivatizing agent, dansyl chloride, is not. nih.gov This turn-on fluorescence upon reaction is advantageous for sensitive detection. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) of dansyl derivatives is highly dependent on the solvent. For example, the fluorescence yield of dansyl glycine is low in water (0.07) but increases dramatically in less polar solvents like dioxane (0.66). omlc.org This solvatochromism makes the dansyl group an effective probe for non-polar binding sites in proteins and membranes. semanticscholar.org Fluorimetric detection in HPLC systems offers even greater sensitivity than UV detection, with typical excitation wavelengths in the range of 324-380 nm and emission wavelengths from 506-559 nm. researchgate.netrsc.orgoup.com
| Dansyl Derivative | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| Dansyl Group (General) | 335 nm | 518 nm | aatbio.com |
| Dansyl Glycine | 324 nm | 559 nm | researchgate.net |
| Dansyl-based Probe DN-C | 380 nm | 545 nm | rsc.org |
| Dansyl Derivatives | 370 nm | 506 nm | oup.com |
This table summarizes the characteristic excitation and emission wavelengths for various dansyl compounds.
The dansyl group can function as an energy acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs. FRET is a non-radiative energy transfer process between a "donor" fluorophore and an "acceptor" fluorophore that depends on the distance between them, often described as a "spectroscopic ruler". nih.govresearchgate.net The rate of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor. nih.govresearchgate.net In a classic study by Stryer and Haugland, a naphthyl group served as the energy donor and a dansyl group as the acceptor, linked by proline oligomers of varying lengths. nih.govresearchgate.net This system demonstrated the distance-dependent nature of FRET. The ability of dansyl conjugates to accept energy from donor fluorophores like tryptophan also allows FRET to be used to investigate protein folding and dynamics. wikipedia.org this compound can be incorporated into peptides or proteins to act as a FRET acceptor, enabling the measurement of intramolecular or intermolecular distances on the angstrom scale.
Mass Spectrometry (MS) of this compound and Its Conjugates
Mass spectrometry provides definitive structural information and is a powerful tool for identifying and quantifying dansyl-labeled compounds. The dansyl group imparts a significant mass increase and a predictable fragmentation pattern, facilitating analysis. When coupled with liquid chromatography (LC-MS), it enables the sensitive and specific quantification of a wide range of metabolites from complex biological samples. nih.gov
In tandem mass spectrometry (MS/MS) analysis, dansyl-labeled peptides or amino acids are fragmented, producing characteristic "signature" ions. These ions are markers for the presence of the dansyl modification. For dansyl-conjugated molecules, collision-induced dissociation consistently produces intense fragment ions corresponding to the dansyl moiety and its initial breakdown products. nih.gov
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Reference |
| 170.0965 | Dimethylaminonaphthalene | nih.gov |
| 234.0585 | Dansyl group (C12H12NO2S) fragment | nih.gov |
| 347.1426 | Dansyl aminohexyl fragment | nih.gov |
| 364.1691 | Dansyl aminohexyl + NH3 | nih.gov |
| 475.2015 | Dansyl-aminohexyl-Gln fragment | nih.gov |
This table lists the signature fragment ions observed in the MS/MS spectra of peptides labeled with a dansyl-containing tag.
This predictable fragmentation is crucial for identifying modified sites in proteins and for developing quantitative assays using techniques like isotope labeling, where light (¹²C) and heavy (¹³C) isotope-labeled dansyl chloride are used to differentially label two samples for comparative analysis. nih.gov
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Amino Acid Quantification
This compound, as part of the broader class of dansylated amino acids, is extensively utilized in quantitative bioanalysis, particularly through Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govspringernature.com The inherent chemical properties of amino acids, such as high polarity, present challenges for traditional reversed-phase liquid chromatography, as they often exhibit poor retention. nih.gov Chemical derivatization with dansyl chloride addresses this limitation by covalently attaching the nonpolar dansyl group to the amino acid's primary or secondary amine. nih.govresearchgate.net
The dansylation reaction is typically conducted in an alkaline aqueous-organic mixture (pH 9.5–10) at elevated temperatures to ensure efficient derivatization. nih.govresearchgate.net This process yields a dansylated amino acid that is significantly more hydrophobic, leading to improved retention on C8 or C18 reversed-phase columns. nih.govresearchgate.net Furthermore, the presence of the tertiary amine within the dansyl moiety enhances ionization efficiency during positive mode electrospray ionization (ESI), thereby boosting the signal intensity in the mass spectrometer. nih.gov This enhanced sensitivity is crucial for the accurate quantification of low-abundance amino acids in complex biological samples. nih.govspringernature.com
The combination of improved chromatographic separation and heightened MS detection makes this pre-column derivatization technique a robust, simple, and rapid method for the analysis of numerous amino acids, including valine, in a single analytical run. nih.govnih.gov Researchers have developed detailed protocols for the analysis of proteinogenic amino acids in biological matrices, which are readily adaptable for modern LC-MS instrumentation. nih.govnih.govspringernature.com
Below is a representative table illustrating the typical parameters used in an LC-MS method for the quantification of selected dansylated amino acids.
| Dansylated Amino Acid | Quantifier Ion (m/z) | Typical Retention Time (min) | Ion Polarity |
|---|---|---|---|
| Dansyl-Alanine | 323.11 | 8.5 | Positive |
| Dansyl-Valine | 351.14 | 10.2 | Positive |
| Dansyl-Leucine | 365.16 | 11.5 | Positive |
| Dansyl-Phenylalanine | 399.14 | 12.1 | Positive |
| Dansyl-Tryptophan | 438.15 | 12.8 | Positive |
Use of Native Mass Spectrometry and Ion Mobility Mass Spectrometry for Protein-Dansyl Conjugates
Native Mass Spectrometry (MS) has emerged as a powerful technique for studying intact proteins and non-covalent protein complexes in their near-native, folded state. thermofisher.comuni-halle.denih.gov When combined with dansyl labeling, native MS and Ion Mobility Mass Spectrometry (IM-MS) provide valuable insights into protein structure, stability, and dynamics. mdpi.comnih.govresearcher.life The dansylation reaction, which covalently attaches the small dansyl probe to solvent-accessible primary amines (such as the N-terminus and lysine (B10760008) side chains), is performed under mild conditions that help preserve the protein's native conformation. mdpi.com
In this approach, proteins are labeled with dansyl chloride and then analyzed by native MS. mdpi.comresearchgate.net The resulting mass spectra reveal the distribution of charge states of the intact protein, which can indicate its conformational state; compact, folded proteins typically show a narrower distribution of lower charge states. youtube.com By measuring the mass shift upon labeling, the number of attached dansyl groups (label load) can be determined, providing information about the number of accessible amine residues on the protein surface. mdpi.com
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis by separating the protein-dansyl conjugate ions based on their size, shape, and charge. mdpi.com This separation, which occurs in the gas phase, provides a rotationally averaged collision cross-section (CCS) value. mdpi.com The CCS is a measure of the ion's three-dimensional shape, allowing researchers to detect subtle conformational changes that might occur upon ligand binding or changes in experimental conditions. mdpi.com Studies have shown that labeling with dansyl chloride generally does not cause significant unfolding or major conformational changes to model protein systems, thus validating its use as a structural probe. mdpi.com This combined approach is effective for investigating protein-protein interactions, identifying ligand-binding sites, and studying allosteric conformational changes. mdpi.com
Research findings on model proteins demonstrate the utility of this technique:
| Model Protein | Technique | Key Findings | Reference |
|---|---|---|---|
| Myoglobin | Native MS & IM-MS | Dansylation did not cause significant unfolding. The label load increased with higher pH, and the structural stability of the holo-protein (with heme cofactor) was maintained upon labeling. | mdpi.com |
| Alcohol Dehydrogenase | Native MS | The tetrameric structure of the protein complex was preserved after dansylation, demonstrating the mildness of the labeling conditions for studying large, multimeric assemblies. | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Studies of Dansyl-Valine Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structure and interactions in solution at an atomic level. nih.gov While specific NMR studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles of NMR can be applied to understand its molecular interactions by drawing parallels from studies on other dansylated amino acids. scirp.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for probing the spatial proximity of atoms within a molecule or between interacting molecules. scirp.orguzh.ch
NOESY experiments detect through-space dipolar couplings between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by covalent bonds. uzh.ch In the context of Dansyl-valine interacting with a larger molecule, such as a protein, a molecular micelle, or another host molecule, NOESY spectra can reveal specific intermolecular contacts. scirp.org For instance, cross-peaks in a NOESY spectrum between protons on the dansyl group or the valine side chain and protons on the host molecule would provide direct evidence of binding and define the binding interface. scirp.org
Such studies can provide detailed molecular-level insights into the factors that govern molecular recognition. scirp.org For example, in studies of dansylated amino acids interacting with chiral selectors, NMR has been used to investigate the specific interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to chiral discrimination. scirp.org Although spectral overlap can sometimes complicate the interpretation of NOESY data, it remains a key technique for determining the primary sites of interaction between a small fluorescent probe like Dansyl-valine and its binding partners. scirp.org
Key interaction types that can be investigated using NMR for dansylated amino acids include:
| Interaction Type | NMR Technique | Information Gained |
|---|---|---|
| Binding Site Identification | NOESY | Reveals intermolecular proton-proton proximities, mapping the binding interface. |
| Chiral Recognition | NOESY, 1H NMR Titration | Identifies differential interactions between enantiomers (D vs. L) and a chiral host. |
| Hydrogen Bonding | Temperature Dependence of NH protons, NOESY | Provides evidence for the formation and location of specific hydrogen bonds. |
| Conformational Changes | Chemical Shift Perturbation, NOESY | Monitors changes in the chemical environment and structure of both the ligand and host upon binding. |
Biochemical and Proteomic Research with Dansyl Dl Valine
Dansyl-DL-Valine as a Probe for Protein Structure and Dynamics
The unique fluorescent properties of the dansyl moiety render this compound an effective instrument for investigating the complex architecture and conformational shifts of proteins. researchgate.net
Investigating the Impact of Dansylation on Protein Folding and Conformational Stability
Research has shown that the introduction of several dansyl groups has a negligible effect on the native-like conformation of proteins and does not cause significant unfolding or conformational changes. mdpi.com This makes dansylation a reliable method for studying protein stability under various conditions. mdpi.comnih.gov The stability of a protein is a delicate balance of stabilizing and destabilizing interactions, and even small changes can lead to unfolding or denaturation. nih.govfrontiersin.org
Analysis of Protein-Protein and Protein-Cofactor Interactions Using Dansyl Labeling
Dansyl labeling is a powerful technique for characterizing the interactions between proteins and other molecules, such as other proteins or essential cofactors. researchgate.netnih.gov When a dansylated protein binds to its partner, the environment of the dansyl probe is often altered, resulting in a change in its fluorescent signal. This change can be used to quantify binding affinities and kinetics.
Enzyme-Ligand Interaction Studies Involving Dansyl Moieties
The application of dansyl groups extends to the investigation of enzyme-ligand interactions, offering valuable structural and dynamic insights into the binding of small molecules to the active sites of enzymes.
Structural Basis of Dansyl Derivative Binding to Enzymatic Active Sites (e.g., Cyclooxygenase-2)
Dansyl derivatives have been pivotal in understanding how inhibitors bind to enzymes like cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. nih.govrcsb.orgosti.gov X-ray crystallography studies of COX-2 in complex with indomethacin-dansyl conjugates have provided high-resolution structural details of these interactions. nih.govrcsb.orgosti.gov
These studies have revealed that the dansyl moiety can localize within a spacious alcove in the enzyme's membrane-binding domain, known as the lobby, where it establishes hydrophobic interactions and hydrogen bonds. nih.govrcsb.orgosti.gov The linker connecting the primary inhibitor to the dansyl group can pass through the opening of the COX-2 active site, sometimes causing displacement of key residues like Arg-120. nih.govrcsb.org This detailed structural information provides a basis for the design of more potent and selective COX-2 inhibitors. nih.govosti.gov
| Research Finding | Enzyme | Method | Resolution | PDB ID |
| Crystal complex with indomethacin-butyldiamine-dansyl conjugate | Cyclooxygenase-2 | X-ray Diffraction | 2.22 Å | 6BL3. rcsb.orgcreative-biostructure.com |
Molecular Docking and Simulation Studies of Dansyl-Valine Conjugates with Proteins
Computational approaches like molecular docking and molecular dynamics (MD) simulations are increasingly used to complement experimental data, offering an atomic-level view of the interactions between dansyl-valine conjugates and proteins. anu.edu.auchemmethod.com These methods can predict the most likely binding poses of a ligand within a protein's active site and identify the crucial intermolecular forces that stabilize the complex. anu.edu.aunih.gov
Molecular docking studies can be used to screen large libraries of compounds and identify potential ligands. anu.edu.au Subsequent MD simulations can then be employed to refine the docked complexes, account for protein flexibility and solvent effects, and provide a more accurate ranking of potential ligands by calculating binding free energies. anu.edu.auresearchgate.net For instance, in studies involving COX-2, molecular docking has been used to assess the binding affinities of various inhibitors, followed by MD simulations to confirm the stability of the ligand-protein complexes. najah.edu
Role of Valine Derivatives in Biochemical Systems
Valine is an essential branched-chain amino acid that plays a critical role in protein synthesis, structure, and function. chemscene.com Its derivatives, which are molecules derived from valine, are widely used in biochemical research and drug development. ontosight.ai
The hydrophobic nature of valine's side chain is crucial for the stability of the protein core and is often involved in protein-protein interactions and the recognition of substrates by enzymes. creative-peptides.com Valine derivatives are synthesized for various purposes, including acting as enzyme inhibitors or as probes to study metabolic pathways. ontosight.aiontosight.ai For example, non-natural valine derivatives are used in the synthesis of peptide-based drugs to enhance their stability and bioavailability. Valine and its derivatives are also key components in the production of certain antibiotics and are used in biotechnology for protein engineering to optimize protein function and stability.
Future Research Directions and Emerging Methodologies
The utility of Dansyl-DL-valine and related dansylated amino acids in biochemical and analytical research continues to expand. Future advancements are centered on enhancing the specificity, efficiency, and predictive power of methods utilizing this compound. Key areas of development include the synthesis of novel derivatives, integration with high-throughput technologies, and the application of sophisticated computational models.
Q & A
Q. How should researchers design controls to validate this compound’s role in peptide conjugation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
